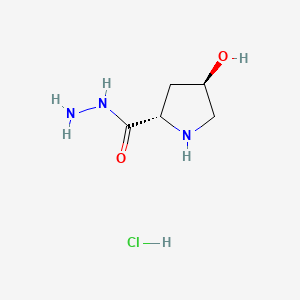

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride

Description

(2S,4R)-4-Hydroxypyrrolidine-2-carbohydrazide hydrochloride is a chiral pyrrolidine derivative with the molecular formula C₅H₁₂ClN₃O₂ and a molecular weight of 167.14 g/mol . The compound features a hydroxyl group at the 4-position and a carbohydrazide functional group at the 2-position of the pyrrolidine ring. Its stereochemistry (2S,4R) is critical for applications in asymmetric organocatalysis and pharmaceutical synthesis.

The compound is synthesized via coupling reactions in tetrahydrofuran (THF) using EDC·HCl and HOBT as coupling agents, achieving an exceptional yield of 299.08% under optimized conditions .

Properties

Molecular Formula |

C5H12ClN3O2 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide;hydrochloride |

InChI |

InChI=1S/C5H11N3O2.ClH/c6-8-5(10)4-1-3(9)2-7-4;/h3-4,7,9H,1-2,6H2,(H,8,10);1H/t3-,4+;/m1./s1 |

InChI Key |

UKDQRIYFRUVQEY-HJXLNUONSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NN)O.Cl |

Canonical SMILES |

C1C(CNC1C(=O)NN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with commercially available (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

Hydrazide Formation: The carboxylic acid group is converted to a carbohydrazide group through a reaction with hydrazine under controlled conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carbohydrazide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:

Optimized Reaction Conditions: Temperature, pH, and solvent choice are carefully controlled to ensure high efficiency.

Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbohydrazide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces primary or secondary amines.

Substitution: Produces various substituted derivatives.

Scientific Research Applications

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbohydrazide vs. Carboxamide/Carboxylate Derivatives

- Key Insight : The carbohydrazide group enhances nucleophilicity, making the compound reactive in hydrazide-specific reactions. In contrast, carboxamide derivatives (e.g., anthracenyl-substituted) are tailored for π-π interactions in catalysis , while ethyl esters serve as protected intermediates in peptide synthesis .

Substituent Effects at the 4-Position

Hydroxyl vs. Halogen/Amino Substituents

- Key Insight : The hydroxyl group facilitates hydrogen bonding, critical for catalytic activity. Chlorinated benzyl substituents (e.g., 2,4-dichlorobenzyl) increase lipophilicity, enhancing membrane permeability in drug candidates . Methoxy groups reduce hydrogen-bonding capacity but improve metabolic stability .

Stereochemical Comparisons

(2S,4R) vs. (2S,4S) Configurations

- Key Insight : The 4R configuration in the target compound optimizes spatial arrangement for substrate binding in catalysis, while 4S isomers (e.g., fluorinated derivatives) may exhibit divergent enantioselectivity .

Biological Activity

(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is a compound of significant interest in the fields of pharmaceuticals and biochemistry due to its unique structural characteristics and biological activities. This article will explore its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C5H10N4O2·HCl

- Molecular Weight : 131.16 g/mol

- CAS Number : 96034-57-0

The compound features a hydroxyl group and a carbohydrazide functional group, which contribute to its biological properties. Its structure suggests potential interactions with biological macromolecules, influencing enzyme activity or receptor interactions.

Anti-Inflammatory Properties

Research indicates that (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide exhibits notable anti-inflammatory effects. It has been studied for its ability to modulate metabolic pathways and influence pro-inflammatory cytokine production. The compound has shown promise in inhibiting the activity of key inflammatory mediators, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Interaction with Biological Macromolecules

Studies have demonstrated that (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide can bind to specific enzymes or receptors, potentially altering their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been utilized to characterize these interactions, providing insights into the compound's mechanism of action.

Study on PD-L1 Inhibition

A recent study explored the role of hydroxyproline derivatives in modulating PD-L1 expression in cancer cells. Although not directly focused on (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide, it provides context for understanding how similar compounds can influence immune checkpoint pathways. The study reported that certain hydroxyproline derivatives enhanced PD-L1 expression, suggesting a potential immunomodulatory role that could be relevant for (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide .

Glycation Inhibition Studies

In vitro studies have shown that compounds with structural similarities to (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide can inhibit glycation processes. Glycation is a significant factor in diabetes-related complications, and inhibitors could offer therapeutic benefits by reducing advanced glycation end products (AGEs) formation .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide and other related compounds:

| Compound Name | Molecular Formula | Key Features | Similarity |

|---|---|---|---|

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | Contains a carboxylic acid group instead of carbohydrazide | High |

| trans-4-Hydroxy-L-proline | C5H9NO3 | An amino acid derivative with a hydroxyl group | Moderate |

| (2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | C12H15N3O5 | Contains two carboxylic acid groups; more complex structure | Moderate |

The unique combination of hydroxyl and carbohydrazide functional groups in (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide distinguishes it from these similar compounds, potentially leading to unique biological activities and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.